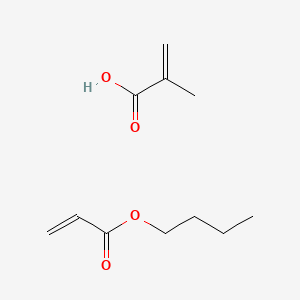

Butyl prop-2-enoate; 2-methylprop-2-enoic acid

Übersicht

Beschreibung

Butyl prop-2-enoate; 2-methylprop-2-enoic acid is a synthetic polymer widely used in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors. It is commonly used in coatings, adhesives, and sealants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl prop-2-enoate; 2-methylprop-2-enoic acid typically involves free radical polymerizationThe reaction is carried out in a solvent like toluene or ethyl acetate under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Emulsion polymerization is a common method used, where the monomers are dispersed in water with the help of surfactants, and the polymerization occurs in the aqueous phase. This method allows for better control over the molecular weight and distribution of the polymer .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl prop-2-enoate; 2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidation reactions, especially when exposed to UV light or high temperatures. This can lead to the formation of peroxides and other oxidative degradation products.

Substitution: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Butyl prop-2-enoate; 2-methylprop-2-enoic acid has a wide range of scientific research applications:

Chemistry: Used as a base polymer for synthesizing copolymers with tailored properties for specific applications.

Biology: Employed in the development of biocompatible coatings for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of controlled-release drug delivery systems due to its biocompatibility and tunable properties.

Industry: Widely used in the production of adhesives, sealants, and coatings due to its excellent adhesive properties and environmental resistance .

Wirkmechanismus

The mechanism of action of Butyl prop-2-enoate; 2-methylprop-2-enoic acid primarily involves its ability to form strong adhesive bonds with various substrates. The polymer chains interact with the surface of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding. The flexibility of the polymer chains allows for good wetting and penetration into the substrate, enhancing adhesion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl methacrylate butyl acrylate polymer: Similar in structure but with different monomer ratios, leading to variations in properties such as flexibility and adhesion.

Butyl acrylate, methyl methacrylate copolymer: Another similar compound with different monomer compositions, affecting its mechanical and thermal properties.

Uniqueness

Butyl prop-2-enoate; 2-methylprop-2-enoic acid is unique due to its balanced combination of flexibility, adhesion, and environmental resistance. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

Eigenschaften

CAS-Nummer |

25035-82-9 |

|---|---|

Molekularformel |

C11H18O4 |

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

butyl prop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C7H12O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2H3,(H,5,6) |

InChI-Schlüssel |

YWDYRRUFQXZJBG-UHFFFAOYSA-N |

SMILES |

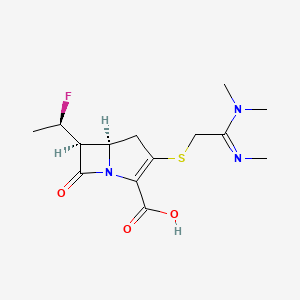

CCCCOC(=O)C=C.CC(=C)C(=O)O |

Kanonische SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)O |

Synonyme |

BM-1, platelet aggregation inhibitor |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1)](/img/structure/B1216299.png)

![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)

![4-Ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1216317.png)

![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)